1-(2-chlorophenyl)-3-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
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Overview
Description
1-(2-chlorophenyl)-3-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a cyclopropyl group, and a pyrazinyl-pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-3-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: Starting from a suitable pyrazine derivative, the pyrazole ring can be constructed through cyclization reactions.
Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides under basic conditions to introduce the cyclopropyl group.
Coupling with Chlorophenyl Isocyanate: The final step involves the reaction of the intermediate with 2-chlorophenyl isocyanate to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(2-chlorophenyl)-3-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the functional groups, leading to different reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(2-chlorophenyl)-3-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
1-(2-chlorophenyl)-3-(2-(5-cyclopropyl-1H-pyrazol-1-yl)ethyl)urea: Lacks the pyrazinyl group, which may affect its biological activity.
1-(2-chlorophenyl)-3-(2-(5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea: Contains a methyl group instead of a cyclopropyl group, potentially altering its chemical properties.
Uniqueness: The presence of both the pyrazinyl and cyclopropyl groups in 1-(2-chlorophenyl)-3-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea distinguishes it from similar compounds, potentially offering unique interactions with biological targets and distinct chemical reactivity.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O/c20-14-3-1-2-4-15(14)24-19(27)23-9-10-26-18(13-5-6-13)11-16(25-26)17-12-21-7-8-22-17/h1-4,7-8,11-13H,5-6,9-10H2,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNVRRFTWLUFSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)NC3=CC=CC=C3Cl)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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